molecular formula C11H14O3 B1345988 2-Methyl-2-(3-methylphenoxy)propanoic acid CAS No. 53498-64-9

2-Methyl-2-(3-methylphenoxy)propanoic acid

Cat. No. B1345988
CAS RN: 53498-64-9
M. Wt: 194.23 g/mol
InChI Key: SURFMLIOSFSAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-(3-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . This compound is also known by other names such as “2-Methyl-2-(M-tolyloxy)propanoic acid” and "Propionic acid, 2-methyl-2-(m-tolyloxy)-" .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(3-methylphenoxy)propanoic acid” is 1S/C11H14O3/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Anti-Inflammatory Activities

Compounds related to 2-Methyl-2-(3-methylphenoxy)propanoic acid, specifically phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, have demonstrated anti-inflammatory effects. Modest inhibitory activities were observed for these compounds, suggesting potential application in treating inflammatory conditions (Ren et al., 2021).

Herbicide Analysis

A method for determining phenoxy herbicides, including derivatives of 2-Methyl-2-(3-methylphenoxy)propanoic acid, in water samples has been developed. This method shows potential for environmental monitoring and analysis of herbicide contamination (Nuhu et al., 2012).

Catalytic Applications

Studies on vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts revealed potential applications of 2-Methyl-2-(3-methylphenoxy)propanoic acid in catalytic processes, indicating a role in industrial chemistry (Sato et al., 1999).

Determination of Absolute Configurations

Research on the absolute configurations of chiral herbicides, including derivatives of 2-Methyl-2-(3-methylphenoxy)propanoic acid, using vibrational circular dichroism, points towards applications in analytical chemistry, particularly in the study of chiral compounds (He et al., 2005).

Anti-Microbial and Molecular Docking Studies

2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic acid derivatives have been synthesized and evaluated for their effectiveness against various microbial pathogens. These studies also include molecular docking analyses, indicating potential pharmaceutical applications (Nirmalan et al., 2016).

Environmental Toxicology

Studies have investigated the physiological effects of related methyl esters of 2-Methyl-2-(3-methylphenoxy)propanoic acid, such as dichlofop-methyl, on plants like oats and wheat. This research contributes to the understanding of the environmental impact and toxicology of these compounds (Shimabukuro et al., 1978).

Safety And Hazards

This compound has been classified with the hazard statements H302, H319, and H335, indicating that it may be harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-2-(3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURFMLIOSFSAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201706
Record name Propionic acid, 2-methyl-2-(m-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(3-methylphenoxy)propanoic acid

CAS RN

53498-64-9
Record name Propionic acid, 2-methyl-2-(m-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(m-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.